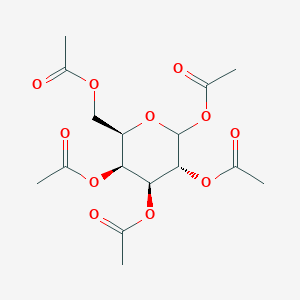

D-Galactose pentaacetate

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of D-Galactose Pentaacetate from D-Galactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-Galactose Pentaacetate from D-Galactose, a critical process in carbohydrate chemistry and drug development. D-Galactose pentaacetate serves as a vital intermediate in the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents, where its protected form allows for controlled and selective chemical modifications.[1] This document outlines detailed experimental protocols, summarizes quantitative data from various synthetic methods, and illustrates the reaction workflow.

Core Synthesis Principles

The synthesis of D-galactose pentaacetate is achieved through the acetylation of the five hydroxyl groups of D-galactose. The most common method involves the use of acetic anhydride (B1165640) as the acetylating agent.[1][2] The reaction can be catalyzed by either a base, such as pyridine (B92270) or sodium acetate (B1210297), or an acid.[1][2][3] The choice of catalyst and reaction conditions can influence the reaction rate, yield, and the anomeric configuration of the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of D-galactose pentaacetate. This allows for a clear comparison of different reaction conditions and their outcomes.

| Catalyst/Reagent System | D-Galactose (g) | Acetic Anhydride (mL) | Catalyst/Reagent Quantity | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Acetate | 10 | 30 | 5 g | Acetic Anhydride | 95 | 18 | 98 | [4] |

| Pyridine/DMAP | 5 | 16.5 (17.5 g) | 100 mL Pyridine, 0.17 g DMAP | Pyridine | 0 to RT | 13 | ~99 | [5] |

| Pyridine | - | Excess | Anhydrous Pyridine | Pyridine | Room Temperature | Overnight | 95-97 | [6] |

Experimental Protocols

This section provides detailed methodologies for two common and effective protocols for the synthesis of D-galactose pentaacetate.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate[4]

This method is a straightforward and high-yielding procedure.

Materials:

-

D-Galactose

-

Acetic Anhydride

-

Sodium Acetate, anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Magnesium Sulfate (B86663) or Sodium Sulfate, anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5 g (0.0601 mol) of anhydrous sodium acetate in 30 mL of acetic anhydride.

-

Heat the mixture to 70°C with stirring.

-

Carefully add 10 g (0.055 mol) of dried D-galactose to the heated solution.

-

Increase the temperature to 95°C and continue stirring for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with dichloromethane.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain D-galactose pentaacetate.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine with DMAP as a Catalyst[5]

This protocol is performed at a lower temperature and gives an excellent yield.

Materials:

-

D-Galactose

-

Acetic Anhydride

-

Pyridine, dry

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Potassium Hydrogen Sulfate

-

Deionized Water

-

Brine

-

Sodium Sulfate, anhydrous

Equipment:

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 5.0 g (28 mmol) of D-galactose in 100 mL of dry pyridine in a round-bottom flask.

-

Cool the suspension to 0°C in an ice bath.

-

Add 17.5 g (170 mmol) of acetic anhydride dropwise to the suspension while maintaining the temperature at 0°C.

-

Add 0.17 g (1 mmol) of DMAP to the mixture as a catalyst.

-

Maintain the reaction at 0°C for approximately 1 hour, and then allow it to stir for 12 hours at room temperature.

-

Evaporate the excess pyridine under reduced pressure.

-

Dissolve the residue in 15 mL of ethyl acetate.

-

Wash the organic layer three times with 30 mL of water and three times with 30 mL of saturated aqueous potassium hydrogen sulfate to remove any remaining pyridine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield D-galactose pentaacetate.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of D-galactose pentaacetate.

Caption: General workflow for D-Galactose Pentaacetate synthesis.

Reaction Mechanism Overview

The acetylation of D-galactose proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of D-galactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. In base-catalyzed reactions, the base (e.g., pyridine) deprotonates the hydroxyl groups, increasing their nucleophilicity. In acid-catalyzed reactions, the acid protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic. The reaction results in the formation of five ester linkages, yielding D-galactose pentaacetate.

Caption: Simplified overview of the acetylation reaction mechanism.

References

An In-depth Technical Guide to the Structural Differentiation of α-D-Galactose Pentaacetate and β-D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between the α and β anomers of D-Galactose pentaacetate. These compounds are pivotal intermediates in carbohydrate chemistry and drug development, serving as protected forms of galactose for the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents.[1] A thorough understanding of their distinct stereochemistry is crucial for controlling the outcome of glycosylation reactions and for the precise design of bioactive molecules.

Core Structural Differences: The Anomeric Center

The fundamental difference between α-D-Galactose pentaacetate and β-D-Galactose pentaacetate lies in the stereochemistry of the anomeric carbon (C-1), the carbon atom that was part of the aldehyde group in the open-chain form of galactose. This difference in the orientation of the acetate (B1210297) group at C-1 gives rise to distinct physical and spectroscopic properties.

In the chair conformation of the pyranose ring:

-

α-D-Galactose pentaacetate : The acetate group at the anomeric carbon (C-1) is in an axial position.

-

β-D-Galactose pentaacetate : The acetate group at the anomeric carbon (C-1) is in an equatorial position.

This stereochemical variance, known as the anomeric effect, influences the stability and reactivity of the molecules and is the basis for their differentiation using analytical techniques.

Visualization of Anomeric Structures

The distinct spatial arrangement of the anomeric acetate group in α- and β-D-Galactose pentaacetate is illustrated in the diagrams below.

α-D-Galactose Pentaacetate Structure

β-D-Galactose Pentaacetate Structure

Comparative Physicochemical Properties

The difference in the anomeric configuration leads to measurable differences in the physical properties of the two isomers. These properties are crucial for their identification and characterization.

| Property | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| Melting Point (°C) | 94 - 98 | 142 - 146 |

| Specific Optical Rotation ([\α]D) | +103° to +113° (c=1, CHCl₃) | +23° to +26° (c=1, CHCl₃) |

| Appearance | White crystalline powder | White crystalline powder |

Spectroscopic Differentiation: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous differentiation of α- and β-anomers of galactose pentaacetate. The chemical shift and the coupling constant of the anomeric proton (H-1) are particularly diagnostic.

Key Differentiating Features in ¹H NMR:

-

Chemical Shift of H-1 : The anomeric proton (H-1) of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.

-

Coupling Constant (J1,2) :

-

In the α-anomer , the axial H-1 and equatorial H-2 have a gauche relationship, resulting in a small coupling constant (typically 3-4 Hz).

-

In the β-anomer , the axial H-1 and axial H-2 have a trans-diaxial relationship, leading to a large coupling constant (typically 8-9 Hz).

-

| Proton | α-Anomer Chemical Shift (ppm) | β-Anomer Chemical Shift (ppm) | β-Anomer Coupling Constants (Hz) |

| H-1 | ~6.35 | ~5.71 | J(1,2) = 8.3 |

| H-2 | - | ~5.34 | J(2,3) = 10.5, J(2,4) = 1.0 |

| H-3 | - | ~5.10 | J(3,4) = 3.4 |

| H-4 | - | ~5.43 | - |

| H-5 | - | ~4.08 | - |

| H-6a, H-6b | - | ~4.15 | J(6a,6b) = -11.1, J(5,6a) = 6.8, J(5,6b) = 6.4 |

| Acetyl CH₃ | - | 2.17, 2.13, 2.05, 2.00 | - |

Note: The chemical shifts can vary slightly depending on the solvent and concentration. The data for the β-anomer is more readily available in the provided search results.

Experimental Protocols

Synthesis of D-Galactose Pentaacetate (Anomeric Mixture)

A common method for the synthesis of D-galactose pentaacetate involves the acetylation of D-galactose using acetic anhydride (B1165640). The choice of catalyst can influence the ratio of the α and β anomers produced. Using a basic catalyst like sodium acetate tends to favor the formation of the β-anomer, while acidic catalysts can favor the α-anomer.

Materials:

-

D-galactose

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve anhydrous sodium acetate in acetic anhydride with stirring and gentle heating (e.g., 70°C).

-

Slowly add dry D-galactose to the solution.

-

Heat the reaction mixture (e.g., to 95°C) and stir for several hours (e.g., 18 hours).[2]

-

Cool the reaction mixture to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into dichloromethane.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a mixture of anomers.

Purification and Isolation of Anomers

The α and β anomers can be separated by fractional crystallization or column chromatography on silica (B1680970) gel, exploiting their differences in polarity and crystallinity.

NMR Sample Preparation and Analysis

Materials:

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve 10-20 mg of the purified anomer or anomeric mixture in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of interest (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts and coupling constants, paying close attention to the anomeric proton region (typically 5.5-6.5 ppm) to determine the anomeric configuration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the anomers of D-galactose pentaacetate.

Experimental Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose pentaacetate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this acetylated monosaccharide. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Physical and Chemical Properties

D-Galactose pentaacetate, most commonly the β-anomer (β-D-galactopyranose pentaacetate), is a fully acetylated derivative of D-galactose. The presence of five acetyl groups significantly alters its physical and chemical properties compared to the parent monosaccharide, rendering it more soluble in organic solvents and suitable for various synthetic transformations in carbohydrate chemistry.

General Properties

| Property | Value | References |

| Chemical Formula | C₁₆H₂₂O₁₁ | [1][2] |

| Molecular Weight | 390.34 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 4163-60-4 (β-anomer) | [2] |

Tabulated Physical Properties

| Property | Value | References |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol (B145695) and chloroform (B151607). Insoluble in water. | [2] |

| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of β-D-Galactose pentaacetate are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Synthesis of β-D-Galactose Pentaacetate

The most common method for the synthesis of β-D-Galactose pentaacetate is the acetylation of D-galactose using acetic anhydride (B1165640). The use of sodium acetate (B1210297) as a catalyst favors the formation of the β-anomer.[1][3][4]

Materials:

-

D-galactose

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Ethanol

-

Deionized water

-

Benzene (optional, as a reaction solvent)[3]

Procedure:

-

In a round-bottom flask, combine D-galactose (1 molar equivalent) and anhydrous sodium acetate (0.22 molar equivalents).[4]

-

Add acetic anhydride (9 molar equivalents) to the flask.[3][4]

-

Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2-3 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the product and to decompose the excess acetic anhydride.

-

Filter the white precipitate using a Büchner funnel and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude β-D-Galactose pentaacetate in a vacuum oven.

Purification by Recrystallization

The crude β-D-Galactose pentaacetate can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline white solid.[5][6][7]

Materials:

-

Crude β-D-Galactose pentaacetate

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

Procedure:

-

Transfer the crude β-D-Galactose pentaacetate to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Characterization Methods

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of β-D-Galactose pentaacetate. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

Analysis: The characteristic signals in the ¹H NMR spectrum of β-D-Galactose pentaacetate include:

-

Singlets corresponding to the methyl protons of the five acetyl groups, typically found in the region of δ 1.9-2.2 ppm.

-

A multiplet pattern for the seven ring protons, typically in the region of δ 3.8-5.4 ppm.

-

The anomeric proton (H-1) of the β-anomer typically appears as a doublet at around δ 5.7 ppm with a coupling constant (J) of approximately 8-9 Hz, indicative of a trans-diaxial relationship with H-2.

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Analysis: The FTIR spectrum of β-D-Galactose pentaacetate will show characteristic absorption bands:

-

A strong C=O stretching vibration from the acetyl groups around 1740-1750 cm⁻¹.

-

C-O stretching vibrations from the ester and pyranose ring in the fingerprint region (1000-1300 cm⁻¹).

-

C-H stretching and bending vibrations from the methyl and methine groups.

GC-MS can be used to determine the purity and confirm the molecular weight of β-D-Galactose pentaacetate. The sample needs to be sufficiently volatile for GC analysis.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent such as chloroform or dichloromethane.

-

Inject the solution into the GC-MS system.

Analysis: The gas chromatogram will show a major peak corresponding to β-D-Galactose pentaacetate. The mass spectrum will show the molecular ion peak (or fragment ions) that can be used to confirm the molecular weight of 390.34 g/mol .

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental procedures described in this guide.

Hypothesized Anti-Inflammatory Signaling Pathway

While direct evidence for the specific signaling pathway of β-D-Galactose pentaacetate is limited, research on structurally related compounds like penta-O-galloyl-β-D-glucose (PGG) suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway.[8][9] The following diagram illustrates this hypothesized mechanism.

Potential Applications in Drug Development

β-D-Galactose pentaacetate serves as a versatile intermediate in the synthesis of various biologically active molecules and has potential applications in drug development.

-

Antiviral Agents: Derivatives of acetylated sugars have shown inhibitory activity against viruses like influenza by potentially targeting viral neuraminidase.[2][10][11][12][13][14] The synthesis of a rupestonic acid glycolipid derivative from fully acetylized glycosyl bromide, which can be derived from galactose pentaacetate, has demonstrated inhibitory action on influenza A viruses.[2]

-

Anti-inflammatory Agents: As hypothesized in the diagram above, β-D-Galactose pentaacetate may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[8][9][15][16][17] This makes it a potential candidate for the development of novel anti-inflammatory drugs.

-

Vaccine Adjuvants: Certain carbohydrate-based molecules can act as adjuvants by activating the innate immune system, often through Toll-like receptors (TLRs).[][19][20][21][22] The potential for β-D-Galactose pentaacetate to act as or be modified into a vaccine adjuvant warrants further investigation.

Conclusion

D-Galactose pentaacetate is a readily accessible and synthetically versatile derivative of D-galactose. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and purification, make it a valuable building block in carbohydrate chemistry. Furthermore, its potential biological activities as an anti-inflammatory and antiviral agent, as well as its possible role in vaccine development, highlight its significance for further research and application in the pharmaceutical sciences. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. β-D-Galactose Pentaacetate|4163-60-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 4. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 5. Preparing technology of beta-D-galactosamine pentaacetate - Eureka | Patsnap [eureka.patsnap.com]

- 6. US2857378A - Purification of beta-glucose pentaacetate - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Penta-O-galloyl-β-D-glucose ameliorates inflammation by inhibiting MyD88/NF-κB and MyD88/MAPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. Preventing Influenza A Virus Infection by Mixed Inhibition of Neuraminidase and Hemagglutinin by Divalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The battle against influenza: The role of neuraminidase inhibitors in children - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Inhibition of Nuclear Factor-κB Activation in Pancreatic β-Cells Has a Protective Effect on Allogeneic Pancreatic Islet Graft Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleck.co.jp [selleck.co.jp]

- 19. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New chimeric TLR7/NOD2 agonist is a potent adjuvant to induce mucosal immune responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of D-Galactose pentaacetate, a key intermediate in glycochemistry and drug development. This document details the synthesis of both the α and β anomers, provides a thorough analysis of their NMR spectra, and outlines the experimental protocols necessary for their preparation and characterization.

Introduction

D-Galactose pentaacetate is a fully acetylated derivative of D-galactose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This per-O-acetylation renders the sugar soluble in common organic solvents, such as chloroform (B151607), facilitating its use in a wide range of chemical reactions. The presence of the anomeric acetate group allows for the stereoselective synthesis of glycosides. The distinct chemical environments of the protons and carbons in the α and β anomers of D-galactose pentaacetate give rise to unique NMR spectra, making NMR spectroscopy an indispensable tool for their structural elucidation and purity assessment.

Synthesis of α- and β-D-Galactose Pentaacetate

A reliable method for the preparation of both anomers of D-galactose pentaacetate involves the acetylation of D-galactose. The anomeric configuration of the final product can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate

A common and effective method for the synthesis of β-D-galactose pentaacetate involves the use of sodium acetate as a catalyst.

Materials:

-

D-galactose

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

A mixture of D-galactose and anhydrous sodium acetate is heated in an excess of acetic anhydride.

-

The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a sufficient time to ensure complete acetylation.

-

After cooling, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, yields pure β-D-galactose pentaacetate.

Experimental Protocol: Synthesis of α-D-Galactose Pentaacetate

The α-anomer can be synthesized using a Lewis acid catalyst, which favors the formation of the thermodynamically more stable anomer under equilibrating conditions.

Materials:

-

D-galactose

-

Acetic anhydride

-

Zinc chloride (anhydrous)

Procedure:

-

D-galactose is suspended in acetic anhydride.

-

A catalytic amount of anhydrous zinc chloride is added to the suspension.

-

The reaction is allowed to proceed, often at room temperature, until the starting material is consumed.

-

The workup procedure is similar to that for the β-anomer, involving quenching with ice water, filtration, and recrystallization to afford pure α-D-galactose pentaacetate.

NMR Spectroscopic Characterization

The structural analysis of the α and β anomers of D-galactose pentaacetate is readily achieved by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry and connectivity of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectra of both anomers show distinct signals for the seven ring protons and the five acetyl methyl groups. The chemical shift of the anomeric proton (H-1) is a key diagnostic feature. In the β-anomer, H-1 is in an axial position and appears at a higher field compared to the equatorial H-1 of the α-anomer. The coupling constant between H-1 and H-2 (³JH1,H2) is also indicative of the anomeric configuration. A larger coupling constant (typically > 7 Hz) is observed for the axial-axial coupling in the β-anomer, while a smaller coupling constant (typically < 4 Hz) is characteristic of the axial-equatorial coupling in the α-anomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Galactose Pentaacetate Anomers in CDCl₃

| Proton | β-D-Galactose Pentaacetate | α-D-Galactose Pentaacetate |

| H-1 | 5.71 (d, J = 8.3 Hz) | 6.34 (d, J = 3.6 Hz) |

| H-2 | 5.10 (dd, J = 10.5, 8.3 Hz) | 5.32 (dd, J = 10.6, 3.6 Hz) |

| H-3 | 5.34 (dd, J = 10.5, 3.4 Hz) | 5.51 (dd, J = 10.6, 3.4 Hz) |

| H-4 | 5.43 (d, J = 3.4 Hz) | 5.46 (d, J = 3.4 Hz) |

| H-5 | 4.08 (t, J = 6.6 Hz) | 4.31 (t, J = 6.6 Hz) |

| H-6a | 4.14 (dd, J = 11.1, 6.6 Hz) | 4.12 (dd, J = 11.2, 6.6 Hz) |

| H-6b | 4.16 (dd, J = 11.1, 6.6 Hz) | 4.18 (dd, J = 11.2, 6.6 Hz) |

| CH₃CO | 2.17, 2.13, 2.05, 2.05, 2.00 | 2.18, 2.10, 2.05, 2.03, 2.02 |

Note: The assignments for the acetyl methyl protons are generally grouped together as they often overlap.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1) is particularly informative. C-1 of the β-anomer resonates at a higher field compared to the C-1 of the α-anomer.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Galactose Pentaacetate Anomers in CDCl₃

| Carbon | β-D-Galactose Pentaacetate | α-D-Galactose Pentaacetate |

| C-1 | 92.5 | 89.1 |

| C-2 | 68.3 | 67.5 |

| C-3 | 70.8 | 68.1 |

| C-4 | 66.9 | 67.0 |

| C-5 | 71.3 | 68.9 |

| C-6 | 61.3 | 61.4 |

| C H₃CO | 170.4, 170.2, 170.1, 169.9, 169.1 | 170.5, 170.1, 170.0, 169.8, 169.6 |

| CH₃ CO | 20.9, 20.8, 20.7, 20.6, 20.5 | 20.9, 20.7, 20.6, 20.6, 20.5 |

Note: The assignments for the carbonyl and methyl carbons of the acetyl groups are grouped.

Experimental Protocols for NMR Analysis

Sample Preparation

Materials:

-

D-Galactose pentaacetate (α or β anomer)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tubes

Procedure:

-

Weigh approximately 20-30 mg of the D-galactose pentaacetate sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

-

Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition

The following parameters are typical for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 8-16

-

Spectral Width: 10-12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of D-Galactose pentaacetate.

Caption: Workflow for Synthesis and NMR Characterization.

Logical Relationships in Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra is a logical process that often involves the use of two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Caption: Logic of NMR Spectral Assignment.

This guide provides the fundamental information required for the successful synthesis and detailed NMR characterization of D-galactose pentaacetate. The provided data and protocols are essential for researchers working with this important carbohydrate derivative.

Solubility of D-Galactose Pentaacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of D-Galactose pentaacetate, a fully acetylated derivative of D-galactose. The acetylation of the hydroxyl groups significantly alters the polarity of the parent sugar, rendering it more soluble in organic solvents and less soluble in aqueous media. This property is crucial for its application as a synthetic intermediate in glycosylation reactions, in the formulation of drug delivery systems, and as a biochemical probe. This document compiles the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for β-D-Galactose pentaacetate, the most common anomer, are summarized in the table below. It is important to note that the temperatures at which these solubilities were determined are not consistently reported in the literature, which is a significant limitation of the current data.

| Solvent | Chemical Formula | Solubility | Remarks |

| Methanol | CH₃OH | ~50 mg/mL | Soluble |

| Ethanol | C₂H₅OH | ~40 g/100mL | Readily Soluble[1] |

| Chloroform | CHCl₃ | Soluble | No quantitative data available[1][2] |

| Acetone | C₃H₆O | Soluble | No quantitative data available[1][3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | No quantitative data available[1] |

| Water | H₂O | < 0.1 g/100mL | Insoluble/Sparingly Soluble[1] |

| Supercritical Carbon Dioxide (scCO₂) | CO₂ | Up to 30 wt% at 35-50°C and 9-16 MPa | Exhibits a lower critical solution temperature behavior[4] |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for determining the solubility of a solid organic compound such as D-Galactose pentaacetate in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method coupled with gravimetric analysis for quantification.

1. Materials and Equipment:

-

D-Galactose pentaacetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Galactose pentaacetate to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the decomposition point of D-Galactose pentaacetate can be used.

-

Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Reweigh the evaporation dish containing the dry solute.

-

3. Data Calculation:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with solute - Weight of empty dish) / Volume of filtered solution] x 100

Alternatively, if the density of the solvent is known, the solubility can be expressed in other units such as g/100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination is depicted in the following diagram.

References

D-Galactose pentaacetate CAS number and molecular weight

This document provides core technical specifications for D-Galactose Pentaacetate, a key acetylated derivative of galactose. It is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry.

Chemical Identification

D-Galactose Pentaacetate is a derivative of galactose where all five hydroxyl groups are acetylated. This modification enhances its solubility in organic solvents and its utility as an intermediate in chemical synthesis. It exists as different anomers, primarily the α and β forms.

Physicochemical Properties

The fundamental physicochemical properties of D-Galactose Pentaacetate are summarized below. Note that the CAS Number can differ depending on the specific stereoisomer.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3] |

| Molecular Weight | 390.34 g/mol | [1][2][3][4] |

| CAS Number (β-anomer) | 4163-60-4 | [1][3][4] |

| CAS Number (α-anomer) | 4163-59-1 | [5] |

| CAS Number (unspecified anomer) | 6763-46-8 | [2] |

| Appearance | White or almost white crystalline powder | [1][3] |

| Purity | ≥ 98% | [1][3] |

| Melting Point (β-anomer) | 139 - 146 °C | [1] |

Logical Relationship of D-Galactose Pentaacetate Isomers

The relationship between the different forms of D-Galactose Pentaacetate is based on the stereochemistry at the anomeric carbon (C1). This leads to the α and β isomers, which have distinct CAS numbers and may have slightly different physical properties.

References

The Multifaceted Role of Pyridine in D-Galactose Pentaacetate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose pentaacetate is a crucial intermediate in carbohydrate chemistry and drug development. As a protected form of D-galactose, it offers enhanced stability and solubility in organic solvents, making it an essential building block for the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents.[1] The most common method for its preparation is the per-O-acetylation of D-galactose, a reaction frequently employing acetic anhydride (B1165640) in the presence of pyridine (B92270). This guide provides an in-depth examination of the critical roles pyridine plays in this synthesis, supported by experimental data and procedural outlines.

The Core Functions of Pyridine in Acetylation

Pyridine is not merely a simple base or solvent in the synthesis of D-Galactose pentaacetate; it serves multiple, synergistic functions that are critical for the reaction's efficiency and success. Its primary roles can be categorized as a nucleophilic catalyst, an acid scavenger, and a reaction medium.

-

Nucleophilic Catalyst: Pyridine acts as a potent nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive intermediate, the N-acetylpyridinium ion. This ion is a much stronger electrophile and a more efficient acetylating agent than acetic anhydride alone. This activated intermediate readily transfers the acetyl group to the hydroxyl groups of the galactose molecule. The use of pyridine derivatives, such as 4-(N,N)-dimethylaminopyridine (DMAP), can further accelerate the reaction rate.[2][3]

-

Acid Scavenger: The acetylation of each hydroxyl group on the galactose molecule releases one equivalent of acetic acid. Pyridine, being a moderately strong base, neutralizes this acidic byproduct to form pyridinium (B92312) acetate (B1210297). This is crucial for several reasons: it prevents the potential for acid-catalyzed side reactions, such as the hydrolysis of the newly formed ester groups or isomerization of the carbohydrate.[4] By sequestering the acid, it also drives the reaction equilibrium towards the formation of the pentaacetate product.

-

Solvent and Dispersant: D-galactose has low solubility in many common organic solvents. Pyridine, however, can serve as an effective solvent or co-solvent, dissolving the starting carbohydrate and facilitating a homogeneous reaction mixture.[5] In cases where the reaction is performed at low temperatures and the mixture solidifies, pyridine acts as a reactant dispersant.[4]

Reaction Mechanism and Signaling Pathway

The mechanism of pyridine-catalyzed acetylation involves two primary stages: the activation of the acetylating agent and the subsequent nucleophilic attack by the carbohydrate's hydroxyl groups.

-

Formation of the N-acetylpyridinium Ion: Pyridine's nitrogen atom attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the highly electrophilic N-acetylpyridinium ion and an acetate anion.

-

Acetylation of Galactose: The hydroxyl groups of D-galactose then act as nucleophiles, attacking the acetyl group of the N-acetylpyridinium ion. This results in the formation of an ester linkage and the regeneration of pyridine. This process repeats until all five hydroxyl groups are acetylated.

Caption: Mechanism of Pyridine-Catalyzed Acetylation of D-Galactose.

Quantitative Data Summary

The efficiency of D-Galactose pentaacetate synthesis can vary based on reaction conditions. The following table summarizes quantitative data from various protocols.

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| D-Galactose | Acetic Anhydride | Pyridine | Pyridine | 25 | 24 | 58-66 | Mixture | [5] |

| D-Galactose | Acetic Anhydride | Pyridine, DMAP | Pyridine | 0 to RT | 12 | ~99 | Not specified | [6] |

| D-Galactose | Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 95 | 18 | 98 | Not specified | [7] |

| Allyl α-D-galactopyranoside | Acetic Anhydride | Pyridine | Pyridine | RT | Not specified | Not specified | α-anomer retained | [7] |

| Methyl α-D-glucopyranoside | Acetic Anhydride | Pyridine | Pyridine | RT (overnight) | ~16 | Quantitative | α-anomer retained | [8] |

Note: "RT" denotes room temperature. Data for other sugars are included for comparative context where applicable.

Experimental Protocols

A generalized experimental protocol for the per-O-acetylation of D-galactose using pyridine and acetic anhydride is provided below. This protocol is a synthesis of common laboratory procedures.[3][6]

Materials:

-

D-galactose

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

4-(N,N)-Dimethylaminopyridine (DMAP, catalytic)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve or suspend D-galactose (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Addition of Reagents: Add a catalytic amount of DMAP (e.g., 0.05 equiv.). Then, add acetic anhydride (1.5–2.0 equiv. per hydroxyl group, total 7.5-10.0 equiv.) dropwise to the stirring suspension while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture, allowing it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).

-

Quenching: Quench the reaction by the slow addition of methanol (B129727) (to consume excess acetic anhydride) at 0°C.

-

Solvent Removal: Remove pyridine by co-evaporation with toluene under reduced pressure.

-

Work-up: Dissolve the residue in an organic solvent like CH₂Cl₂ or EtOAc.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude D-Galactose pentaacetate can be further purified by recrystallization or column chromatography if necessary.

Caption: General Experimental Workflow for D-Galactose Pentaacetate Synthesis.

Conclusion

Pyridine is a cornerstone reagent in the synthesis of D-Galactose pentaacetate, performing the essential and interconnected roles of a nucleophilic catalyst, an acid scavenger, and a reaction solvent. By forming a highly reactive acetylating intermediate and neutralizing the acidic byproduct, pyridine ensures high yields and a relatively straightforward procedure. While concerns about its toxicity and the formation of anomeric mixtures have prompted the investigation of alternative catalysts, the pyridine-mediated method remains a widely practiced and fundamental transformation in carbohydrate chemistry.[2][9] A thorough understanding of its mechanistic contributions is vital for researchers aiming to optimize this process or develop novel glycosylation strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. trace.tennessee.edu [trace.tennessee.edu]

- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

Stability and storage conditions for D-Galactose pentaacetate

An In-depth Technical Guide on the Stability and Storage of D-Galactose Pentaacetate

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. D-Galactose pentaacetate, a fully protected form of D-galactose, serves as a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its analysis.

Chemical Stability and Incompatibilities

D-Galactose pentaacetate is generally considered a chemically stable compound under normal laboratory conditions.[2][3][4] The five acetyl groups on the galactose backbone serve as protecting groups, preventing unwanted reactions at the hydroxyl positions and enhancing the molecule's stability and solubility in organic solvents.[5][6]

However, its stability can be compromised under certain conditions. The primary degradation pathway is the hydrolysis of the ester linkages of the acetyl groups, which can be catalyzed by acids or bases, leading to partially or fully deacetylated galactose. It is also incompatible with strong oxidizing agents, which can lead to decomposition.[2][4][7][8] Upon thermal decomposition, hazardous byproducts such as carbon monoxide (CO) and carbon dioxide (CO2) may be released.[2][4][7]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of D-Galactose pentaacetate. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4][8] Specific recommendations from various suppliers are summarized in the table below.

Table 1: Summary of Recommended Storage Conditions for D-Galactose Pentaacetate

| Parameter | Recommendation | Source(s) |

| Temperature | - Powder, -20°C for 3 years | [9] |

| - 4°C for 2 years | [9] | |

| - 2°C - 8°C | [1] | |

| - Room temperature (for continental US) | [9] | |

| - Cool, dry place | [2][4][8] | |

| Atmosphere | - Dry and well-ventilated | [2][3][4] |

| Container | - Tightly closed container | [2][3][4][8] |

| Incompatibles | - Avoid strong oxidizing agents | [2][4][7][8] |

Quantitative Stability Data

Table 2: Kinetic Data for Acid Hydrolysis of O-Acetyl-Galactoglucomannans at 90°C

| pH | Apparent Rate Constant (k) | Source(s) |

| 1 | 1.51 | [1] |

| 2 | 0.0667 | [1] |

Note: The rate constant is a measure of the reaction rate. A higher value indicates faster degradation. The data suggests that the rate of hydrolysis is significantly influenced by pH.

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to evaluate the intrinsic stability of a substance and to develop stability-indicating analytical methods.[4][7][10][11] The following is a generalized protocol for conducting a forced degradation study on D-Galactose pentaacetate.

Objective

To identify potential degradation products of D-Galactose pentaacetate under various stress conditions and to establish a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

D-Galactose pentaacetate

-

HPLC grade solvents (e.g., acetonitrile (B52724), water)

-

Acids (e.g., hydrochloric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

NMR spectrometer

-

Photostability chamber

-

Oven

Experimental Workflow Diagram

Caption: Workflow for a forced degradation study of D-Galactose pentaacetate.

Detailed Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of D-Galactose pentaacetate in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize them, and dilute for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely as hydrolysis is often faster under basic conditions. Withdraw and neutralize samples at various time points for analysis.

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature and analyze at different time intervals.

-

Thermal Degradation: Expose the solid D-Galactose pentaacetate powder to dry heat in an oven (e.g., at 80°C) for an extended period. Dissolve samples taken at different times in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solid powder and a solution of D-Galactose pentaacetate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Analytical Monitoring:

-

HPLC Analysis: A reverse-phase HPLC method with a C18 column is commonly used for the analysis of acetylated sugars. The mobile phase could consist of a gradient of water and acetonitrile. Detection can be achieved using a UV detector (if the molecule has a chromophore, though acetylated sugars have weak absorbance) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The method should be able to separate the parent D-Galactose pentaacetate from its degradation products.

-

NMR Analysis: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can be used to confirm the structure of D-Galactose pentaacetate and to identify the structure of any major degradation products that are isolated from the forced degradation studies.[12][13]

-

Signaling Pathways and Biological Role

D-Galactose pentaacetate is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways. Its acetyl groups make it lipophilic and generally unable to interact with the specific carbohydrate-binding proteins and enzymes that recognize and transport free galactose. The purpose of using the pentaacetate form is to protect the hydroxyl groups during chemical synthesis, allowing for specific modifications at other parts of a molecule. Once the desired synthetic steps are completed, the acetyl groups are typically removed (deacetylation) to yield the final product with free hydroxyl groups, which can then be biologically active.

Conclusion

D-Galactose pentaacetate is a stable compound under recommended storage conditions, which are crucial for maintaining its integrity. The primary route of degradation is hydrolysis of the acetyl ester groups, which is accelerated by acidic or basic conditions and elevated temperatures. Forced degradation studies, coupled with robust analytical techniques like HPLC and NMR, are essential for understanding its stability profile and for the development of stability-indicating methods. This knowledge is critical for its application in research and development, particularly in the synthesis of complex carbohydrates for pharmaceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4163-60-4, Beta-D-Galactose pentaacetate, CAS:4163-60-4 [chemsynlab.com]

- 3. rsc.org [rsc.org]

- 4. pharmtech.com [pharmtech.com]

- 5. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]

- 6. 19F NMR studies of the D-galactose chemosensory receptor. 2. Ca(II) binding yields a local structural change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. beta-D-Galactose pentaacetate(4163-60-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Natural Occurrence of Galactose and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of galactose and its key derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on their presence in various organisms, quantitative data, and the experimental protocols for their analysis. Furthermore, this guide elucidates the critical roles of these molecules in metabolic and signaling pathways.

Introduction to Galactose and its Derivatives

Galactose is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes. While it is less abundant than glucose in its free form, galactose and its derivatives are integral components of a wide array of biomolecules, including disaccharides (e.g., lactose), glycoproteins, glycolipids, and polysaccharides. The metabolism of galactose is primarily governed by the Leloir pathway, which converts it into glucose-1-phosphate, allowing its entry into glycolysis.

This guide focuses on galactose and its key derivatives:

-

UDP-Galactose (UDP-Gal): An activated form of galactose that serves as a donor in glycosylation reactions, essential for the synthesis of glycoproteins, glycolipids, and proteoglycans.

-

Galactosylceramide (GalCer): A major glycosphingolipid in the myelin sheath of the nervous system, playing a crucial role in nerve cell insulation and signal transduction.

-

N-Acetylgalactosamine (GalNAc): An amino sugar derivative of galactose that is a key component of glycoproteins and proteoglycans, involved in cell-cell recognition and signaling.

-

Galactans: Polysaccharides composed of galactose units, found in various organisms from plants and algae to animals, with diverse structural and functional roles.

Natural Occurrence and Quantitative Data

Galactose and its derivatives are widely distributed in nature. The following tables summarize their quantitative occurrence in various food sources and biological samples.

Table 1: Quantitative Occurrence of Galactose in Various Food Sources

| Food Source | Galactose Content (mg/100g) | Reference(s) |

| Fruits | ||

| Persimmon | 35.4 | [1] |

| Papaya | >10 | [1] |

| Date | >10 | [1] |

| Watermelon | >10 | [1] |

| Kiwi | Higher than previously reported | [2] |

| Green Seedless Grapes | Higher than previously reported | [2] |

| Tomatoes (Roma) | Increases with ripening | [2] |

| Vegetables | ||

| Bell Pepper | 39.7 ± 1.9 | [2] |

| Tomato | 23.0 ± 2.0 | [3] |

| Red Potato | 2.0 ± 0.1 | [2] |

| Artichoke | < 0.1 | [1] |

| Mushroom | < 0.1 | [1] |

| Blackeyed Peas | 521.0 | [3] |

| Green Peas, split | 493.0 | [3] |

| Dairy Products | ||

| Milk | ~2400 | [4] |

| Yogurt | High concentrations | [4] |

| Cottage Cheese | High concentrations | [4] |

| Other | ||

| Honey | 3100 | [5] |

| Soy Beverages (from soy protein isolate) | 1.3 ± 0.2 | [2] |

| Soy Beverages (from whole soybeans) | 4.8 ± 1.9 and 5.3 ± 1.7 | [2] |

Table 2: Quantitative Occurrence of Galactose Derivatives in Biological Samples

| Derivative | Biological Sample | Concentration | Reference(s) |

| UDP-Galactose | Mammalian Cells (ldlD CHO cells) | Accumulates in GALE-null cells | [6] |

| Human Astrocytoma Cells (1321N1) | <0.5 nM (resting) | [4] | |

| Galactosylceramide | Human Brain White Matter | ~20-25% of myelin lipid | [7] |

| Rat Cerebellar White Matter | High concentration | [8] | |

| N-Acetylgalactosamine | Human Serum (Blood Group A/AB) | Present | [9] |

| Human Serum (Blood Group B/O) | Absent | [9] |

Metabolic and Signaling Pathways

Galactose and its derivatives are central to several critical metabolic and signaling pathways.

The Leloir Pathway of Galactose Metabolism

The primary pathway for galactose utilization is the Leloir pathway, which converts galactose to glucose-1-phosphate. This allows galactose to be used for energy production through glycolysis or for glycogen (B147801) synthesis.

References

- 1. Fruits and vegetables are a source of galactose: implications in planning the diets of patients with galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. galactosemie.fr [galactosemie.fr]

- 4. researchgate.net [researchgate.net]

- 5. Galactose (mg) - content in food COOKcal.Info: We Are What We Eat [cookcal.info]

- 6. Lipid Composition Diversity of the Human Brain White Matter Tracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced plasma hexosylceramides in frontotemporal dementia are a biomarker of white matter integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of cholesterol and galactosylceramide in rat cerebellar white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyl-D-galactosaminyltransferase in human serum and erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protecting Group Chemistry in Carbohydrates for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. However, the inherent polyhydroxylated nature of monosaccharides presents a significant synthetic challenge: differentiating between multiple hydroxyl groups of similar reactivity. Protecting group chemistry provides the essential toolkit to navigate this complexity, enabling chemists to selectively mask and unmask specific hydroxyls, thereby directing reactions to desired positions with high precision. This technical guide offers a comprehensive overview of the core principles of protecting group chemistry in carbohydrate synthesis, detailing common protecting groups, their application in orthogonal strategies, and providing practical experimental protocols for their use.

Core Concepts in Carbohydrate Protection

The strategic application of protecting groups is fundamental to the successful synthesis of oligosaccharides and glycoconjugates. A well-designed protecting group strategy allows for the regioselective modification of carbohydrate scaffolds and the controlled formation of glycosidic bonds. Key considerations in this process include the choice of protecting groups, their stability under various reaction conditions, and the ability to remove them selectively without affecting other parts of the molecule.

Orthogonal Protection: A powerful strategy in multi-step synthesis is the use of "orthogonal" protecting groups.[1] This approach employs a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact.[1][2] For example, an acid-labile group, a base-labile group, and a group removable by hydrogenolysis can be used in the same synthetic sequence, providing independent control over the deprotection of different hydroxyl groups.[1] This strategy is crucial for the assembly of complex branched oligosaccharides and for the synthesis of carbohydrate building blocks with precisely defined patterns of protection.[1][2]

Participating vs. Non-participating Groups: Protecting groups on the C-2 hydroxyl of a glycosyl donor can significantly influence the stereochemical outcome of a glycosylation reaction. Acyl-type protecting groups, such as acetate (B1210297) or benzoate, are known as "participating groups." Upon activation of the anomeric center, the C-2 acyl group can form a cyclic oxonium ion intermediate, which shields one face of the molecule, leading to the exclusive formation of a 1,2-trans-glycosidic linkage.[3] In contrast, ether-type protecting groups, like benzyl (B1604629) or silyl (B83357) ethers, are "non-participating" and do not provide this anchimeric assistance, often leading to mixtures of 1,2-cis and 1,2-trans products.[3]

Common Protecting Groups for Carbohydrate Hydroxyls

The choice of protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and the reaction conditions of subsequent steps. The most common classes of protecting groups in carbohydrate chemistry are ethers, acetals, and esters.

Ether Protecting Groups

Ether protecting groups are generally stable to a wide range of reaction conditions, making them suitable for use as "permanent" protecting groups that remain throughout a multi-step synthesis.

-

Benzyl (Bn) Ethers: Benzyl ethers are among the most widely used protecting groups in carbohydrate chemistry due to their stability to both acidic and basic conditions.[4][5] They are typically introduced using benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH).[6] Removal is most commonly achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[7][8]

-

Silyl Ethers: Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS), offer a range of stabilities that can be fine-tuned based on the steric bulk of the silicon substituents.[4] They are introduced using the corresponding silyl chloride in the presence of a weak base like imidazole.[4] Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[9][10] The relative stability of silyl ethers allows for selective deprotection strategies.[10]

Acetal Protecting Groups

Acetals are commonly used to protect diols, often in a cyclic fashion. Their formation and cleavage are acid-catalyzed.

-

Isopropylidene (Acetonide) Groups: Acetone is used to form five-membered cyclic acetals across cis-diols.[11] For example, D-glucose can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a one-step reaction.[11] These groups are stable to basic and neutral conditions but are readily cleaved with aqueous acid.[4]

-

Benzylidene Acetals: Benzaldehyde is used to form six-membered cyclic acetals, most commonly across the 4- and 6-hydroxyl groups of pyranosides.[4][11] A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to generate a free hydroxyl at either the C-4 or C-6 position, with a benzyl ether protecting the other.[11]

Ester Protecting Groups

Ester protecting groups are introduced via acylation and are typically removed by base-catalyzed hydrolysis (saponification).

-

Acetate (Ac) and Benzoate (Bz) Esters: These are the most common ester protecting groups.[3] They are readily introduced using acetic anhydride (B1165640) or benzoyl chloride in the presence of a base like pyridine.[3] As mentioned earlier, their placement at the C-2 position is crucial for directing the stereochemistry of glycosylation to form 1,2-trans linkages.[3]

Data Presentation: Comparison of Common Protection and Deprotection Reactions

The efficiency of protecting group manipulations is critical for the overall success of a synthetic campaign. The following tables summarize quantitative data for some common protection and deprotection reactions.

| Protection Reaction | Carbohydrate Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Per-O-Benzylation | Methyl α-D-glucopyranoside | BnBr, NaH, DMF | 24 h | ~90% | [6] |

| Per-O-Benzylation | Diacetone-D-glucose | BnBr, NaH, THF, TBAI (cat.) | 10 min | Quantitative | [6] |

| Di-O-isopropylidenation | D-Glucose | Acetone, H₂SO₄ (cat.) | 12 h | 75.6% | [11] |

| Per-O-Acetylation | D-Glucosamine hydrochloride | Ac₂O, NaOAc, MeOH | 1 h | ~90% | [12] |

| Regioselective 6-O-Benzoylation | Methyl α-D-galactopyranoside | BzCl, Pyridine, -40 °C | 1 h | 78% | [13] |

Table 1: Quantitative Data for Selected Protection Reactions. This table provides a comparison of reaction conditions, times, and yields for common protection reactions on different carbohydrate substrates.

| Deprotection Reaction | Protected Carbohydrate | Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Hydrogenolysis | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Benzyl | Pd/C, H₂ | - | High | [7] |

| Transfer Hydrogenation | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | Pd/C, Et₃SiH, MeOH | 30 min | 87% | [7] |

| Fluoride-mediated Cleavage | O-TBDMS protected alcohol | TBDMS | TBAF, THF | 1-2 h | High | [9][10] |

| Acidic Hydrolysis | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Isopropylidene | aq. AcOH | - | High | [4] |

| Saponification | Per-O-acetylated glucose | Acetyl | NaOMe, MeOH | - | High | [12] |

Table 2: Quantitative Data for Selected Deprotection Reactions. This table compares various methods for the removal of common protecting groups, highlighting the reaction conditions, times, and yields.

Experimental Protocols

The following are detailed methodologies for key protection and deprotection experiments.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

-

D-glucose

-

Acetone

-

Concentrated Sulfuric Acid

Procedure:

-

To a suspension of D-glucose in acetone, add concentrated sulfuric acid dropwise with stirring at room temperature.

-

Continue stirring for 12 hours.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting syrup by chromatography to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

The typical yield for this reaction is approximately 75.6%.[11]

Protocol 2: Per-O-Benzylation of a Hindered Sugar Hydroxyl

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Sodium hydride (NaH)

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the diacetone-D-glucose in anhydrous THF under an inert atmosphere.

-

Slowly add NaH to the solution with stirring and cooling to generate the alkoxide.

-

Add a catalytic amount of TBAI, followed by the addition of benzyl bromide.

-

Monitor the reaction by TLC. The reaction is typically complete within 10 minutes at room temperature.

-

Quench the reaction carefully with methanol.

-

Dilute the mixture with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to yield the benzylated product in quantitative yield.[6]

Protocol 3: Catalytic Transfer Hydrogenation for Deprotection of a Benzylidene Acetal

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside

-

10% Palladium on carbon (Pd/C)

-

Triethylsilane (Et₃SiH)

-

Methanol (MeOH)

Procedure:

-

To a solution of the benzylidene-protected carbohydrate in methanol, add 10% Pd/C.

-

Add triethylsilane portionwise to the stirred mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete in 30 minutes.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by passing it through a short pad of silica (B1680970) gel to give the diol in approximately 87% yield.[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in carbohydrate protecting group chemistry.

Conclusion

Protecting group chemistry is an indispensable tool in the synthesis of complex carbohydrates. A thorough understanding of the properties of different protecting groups, their methods of introduction and removal, and their influence on reactivity and stereoselectivity is paramount for the successful design and execution of synthetic routes towards biologically active glycans and glycoconjugates. The strategic use of orthogonal protection schemes and the careful selection of participating and non-participating groups provide chemists with the necessary control to assemble these intricate molecules with high efficiency and precision. The experimental protocols and comparative data presented in this guide serve as a practical resource for researchers in the field, facilitating the application of these powerful synthetic methodologies.

References

- 1. Synthetic Strategies for Bioactive Oligosaccharides | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchemyst.co.uk [alchemyst.co.uk]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Peracetylation of Galactose: A Deep Dive into the Mechanism with Acetic Anhydride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetylation of galactose, a fundamental reaction in carbohydrate chemistry, serves as a critical step in the synthesis of various bioactive molecules and pharmaceutical intermediates. The introduction of acetyl groups protects the hydroxyl moieties, enhancing solubility in organic solvents and enabling regioselective modifications. This guide provides a comprehensive overview of the mechanism of galactose per-O-acetylation using acetic anhydride (B1165640), detailing reaction pathways, catalytic influences, and experimental considerations.

Core Reaction Mechanism

The per-O-acetylation of D-galactose with acetic anhydride involves the esterification of all five hydroxyl groups to yield D-galactose pentaacetate. This reaction can be catalyzed by either a base or an acid, with the choice of catalyst significantly influencing the reaction rate, yield, and the anomeric selectivity of the product.

The general reaction proceeds as follows:

D-Galactose + 5 Acetic Anhydride → D-Galactose Pentaacetate + 5 Acetic Acid

The reaction typically results in a mixture of the α-D-galactopyranose and β-D-galactopyranose anomers. The ratio of these anomers is dependent on the reaction conditions, including the catalyst, temperature, and reaction time.

Base-Catalyzed Acetylation

In the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), the catalyst serves a dual role. It acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct. Pyridine is a commonly used catalyst and solvent for this reaction.[1][2] The mechanism involves the activation of acetic anhydride by the base.

The reaction of galactose with acetic anhydride in the presence of pyridine typically yields a mixture of α- and β-anomers.[1] 4-Dimethylaminopyridine (DMAP) is often used as a more potent catalyst to accelerate the reaction.[3][4]

Acid-Catalyzed Acetylation